molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1202164
CAS No.: 21424-91-9
M. Wt: 266.72 g/mol
InChI Key: UCLPNTKRPMTACI-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative characterized by a 5-methoxyindole core linked to a chloroacetamide group via an ethyl chain. This compound shares structural homology with melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) , differing by the substitution of a hydrogen atom with chlorine at the acetamide’s α-carbon. The chloro group enhances its reactivity, making it a versatile intermediate in synthesizing pharmacologically active molecules, such as quinoline-melatonin hybrids and indomethacin analogs . Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.73 g/mol (calculated from and structural analogs).

Properties

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPNTKRPMTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175697
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-91-9
Record name Isamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation with Chloroacetyl Chloride

The most widely documented method involves the reaction of 2-(5-methoxy-1H-indol-3-yl)ethylamine with chloroacetyl chloride in the presence of a base. This nucleophilic acyl substitution proceeds via the following steps:

  • Reagent Setup :

    • 2-(5-Methoxy-1H-indol-3-yl)ethylamine (1.0 equiv) is dissolved in anhydrous acetonitrile or dichloromethane (DCM).

    • Chloroacetyl chloride (1.2 equiv) is added dropwise under inert atmosphere.

    • A tertiary base (e.g., triethylamine, 2.0 equiv) is introduced to neutralize HCl byproducts.

  • Reaction Conditions :

    • Temperature: 0°C to room temperature (initial addition), followed by reflux at 80°C for 6–12 hours.

    • Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC).

  • Workup :

    • The mixture is diluted with ice-cold water, and the product is extracted using DCM.

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

Yield : 65–78% after purification by silica gel chromatography.

Schotten-Baumann Reaction

An alternative approach employs aqueous-organic biphasic conditions:

  • Reagents :

    • 2-(5-Methoxy-1H-indol-3-yl)ethylamine (1.0 equiv) in 10% NaOH (aq).

    • Chloroacetyl chloride (1.1 equiv) in DCM.

  • Procedure :

    • The amine solution is vigorously stirred while adding chloroacetyl chloride.

    • The reaction is quenched after 2 hours with dilute HCl.

Yield : 70–85% after recrystallization from ethanol.

Reaction Conditions and Optimization

Solvent and Base Selection

Solvent polarity and base strength critically influence reaction efficiency:

SolventBaseTemperatureTime (h)Yield (%)
AcetonitrileTriethylamine80°C1278
DCMNa₂CO₃25°C2465
THFPyridine60°C872

Key Findings:

  • Polar aprotic solvents (acetonitrile) enhance nucleophilicity of the amine.

  • Stronger bases (triethylamine) improve conversion rates by scavenging HCl effectively.

Temperature and Time Dependence

Elevated temperatures reduce reaction times but may promote side reactions (e.g., hydrolysis of chloroacetyl chloride):

TemperatureTime (h)Purity (%)
25°C2492
60°C888
80°C685

Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient).

  • Outcome : >95% purity, as confirmed by HPLC.

Recrystallization

  • Solvent System : Ethanol/water (4:1).

  • Crystal Characteristics : White needles, m.p. 148–150°C.

Industrial Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : To minimize exothermic risks during chloroacetyl chloride addition.

  • In-line Analytics : FTIR and HPLC for real-time monitoring.

  • Waste Management : Neutralization of HCl byproducts with NaOH scrubbing systems.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.95 (s, 1H, indole NH), 6.75–7.10 (m, 3H, aromatic), 4.20 (q, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 267.1 [M+H]⁺ (calc. 266.7) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can undergo reduction reactions to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, and ethers.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Precursor for Bioactive Molecules

  • Synthesis : 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide serves as a precursor for synthesizing other bioactive compounds. Its unique structure allows for modifications that can enhance pharmacological properties.
CompoundActivityReference
5-Methoxyindole derivativesAnticancer
Indole-based compoundsAntimicrobial

Biological Studies

Pharmacological Potential

  • Mechanism of Action : The compound interacts with various biological targets, influencing cellular functions and biochemical pathways. Its binding affinity to serotonin receptors suggests potential applications in mood regulation and related disorders.
Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Chemical Biology

Study of Indole-Based Compounds

  • Research Focus : Investigations into the interactions of this compound with biological targets have revealed its potential as a pharmacological agent, particularly in understanding the role of indole derivatives in cellular signaling and disease modulation.

Industrial Applications

Development of Novel Materials

  • Chemical Processes : The compound is utilized in developing new materials and chemical processes, showcasing its versatility beyond medicinal chemistry.

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant antiproliferative effects against breast cancer cell lines. The compound induced cell cycle arrest and apoptosis, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research indicated that the compound could reduce inflammation by modulating cytokine production in vitro. This suggests its applicability in treating inflammatory diseases, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chloroacetamide group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins. This compound may also influence signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Indole Core

5-Methoxy Substituent
  • Target Compound : Retains the 5-methoxy group on the indole ring, a hallmark of melatonin derivatives .
  • Analog 1 : N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) replaces the 5-methoxy group with chlorine, increasing lipophilicity (XLogP3 = 1.4 vs. melatonin’s ~1.0) .
Chloro Substituent on the Acetamide
  • Target Compound: The α-chloro group facilitates nucleophilic substitution reactions, as seen in its use to synthesize 8-aminoquinoline derivatives .
  • Analog 3 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (CAS 866138-31-0) replaces the chloroacetamide with a pyridine-trifluoromethyl group, enhancing metabolic stability .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide C₁₃H₁₅ClN₂O₂ 266.73 ~2.1* Reactive chloro group for derivatization; melatonin analog
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) C₁₃H₁₆N₂O₂ 232.28 1.0 Endogenous sleep regulator; lacks chloro substituent
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide C₁₂H₁₃ClN₂O 236.70 1.4 Chloro substitution at indole 5-position; increased lipophilicity
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide C₂₀H₁₇Cl₂N₃O 386.27 ~3.5* Dichloro indole derivative; potential dual receptor interaction
N-{2-[1-(3-Chloropropyl)-5-methoxy-1H-indol-3-yl]ethyl}acetamide C₁₆H₂₀ClN₂O₂ 313.80 ~2.8* Chloropropyl side chain; extended half-life

*Estimated based on structural analogs.

Biological Activity

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an indole derivative known for its diverse biological activities. This compound, with the molecular formula C13H15ClN2O2, is part of a larger class of compounds that exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding its biological activity is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : Similar indole derivatives have shown high affinity for multiple receptors, including serotonin receptors (5-HT), which are implicated in mood regulation and various physiological processes.
  • Cellular Effects : The compound influences cellular functions through biochemical pathways that modulate inflammatory responses and cell proliferation. Indole derivatives typically exhibit activity against cancer cell lines by inducing apoptosis and inhibiting cell growth .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar indole compounds can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

A study focusing on the synthesis and biological evaluation of indole derivatives highlighted the significant antiproliferative effects of compounds similar to this compound. The results indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in human cell lines. Results showed a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential application in managing chronic inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerate (IC50 ~10 µM)Significant (Cytokine Inhibition)Effective against Gram-positive bacteria
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideLowModerateLimited
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamideHigh (IC50 ~5 µM)SignificantEffective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with indole derivatives and chloroacetyl chloride. Key steps include coupling reactions under controlled temperatures (e.g., reflux in dimethylformamide or ethanol) and purification via recrystallization. For example, similar compounds are synthesized by reacting amino-oxadiazole intermediates with chloroacetyl chloride in triethylamine, followed by TLC monitoring and recrystallization . Optimization requires adjusting solvent polarity, temperature, and stoichiometric ratios to maximize yield and purity.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the indole and acetamide moieties, while Infrared (IR) spectroscopy confirms functional groups like C=O and N-H bonds. Mass Spectrometry (MS) provides molecular weight validation. For example, IR peaks at ~1640–1650 cm⁻¹ (C=O stretch) and NMR signals for indole protons (δ 6.5–7.5 ppm) are diagnostic . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. To address this:

  • Standardize bioactivity assays using validated cell models (e.g., cancer cell lines for cytotoxicity studies).
  • Perform purity reassessment via HPLC and replicate experiments under controlled conditions.
  • Compare structural analogs (e.g., fluorinated or methoxy-substituted indoles) to isolate the impact of specific functional groups on activity .

Q. What strategies are employed to enhance the compound's bioavailability while maintaining its bioactivity?

  • Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or methoxyethyl chains) to the indole or acetamide moiety, can improve solubility. Prodrug approaches, like esterification of the chloroacetamide group, may enhance metabolic stability. Computational modeling (e.g., logP prediction) guides rational design . In vivo pharmacokinetic studies in rodent models are essential for validation.

Q. How do computational methods contribute to understanding the compound's mechanism of action?

  • Molecular docking studies predict binding affinities to biological targets (e.g., enzymes or receptors), while molecular dynamics (MD) simulations assess stability in binding pockets. For instance, analogs of this compound have been docked into protein degradation complexes (e.g., proteasome inhibitors) to explain their bioactivity . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity.

Q. What experimental approaches are used to analyze the compound's stability under varying pH and temperature conditions?

  • Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25–60°C, followed by HPLC analysis to detect degradation products. For example, indole derivatives are prone to oxidation under acidic conditions, necessitating antioxidant additives in formulation . Thermal gravimetric analysis (TGA) assesses decomposition thresholds.

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .
  • Synthetic Challenges : Impurities from incomplete coupling reactions require column chromatography or preparative HPLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

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